molecular formula C8H15NO2 B2870834 N-Cyclopentyl-N-methoxyacetamide CAS No. 1860905-86-7

N-Cyclopentyl-N-methoxyacetamide

Cat. No.: B2870834
CAS No.: 1860905-86-7
M. Wt: 157.213
InChI Key: RWXJLYVVDOCDMN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-methoxyacetamide is a substituted acetamide derivative characterized by a cyclopentyl group attached to the nitrogen atom and a methoxy group as part of its acetamide backbone.

Properties

IUPAC Name

N-cyclopentyl-N-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)9(11-2)8-5-3-4-6-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXJLYVVDOCDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Cyclopentylmethoxyamine with Acetyl Chloride Derivatives

The most direct route involves reacting cyclopentylmethoxyamine (C₅H₉NH-OCH₃) with acetyl chloride or its activated esters. A representative procedure from patent literature utilizes HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in dimethylformamide (DMF) with triethylamine (TEA) as a base.

Reaction Conditions

  • Substrate Ratio : 1:1.2 (amine:acetyl chloride)
  • Solvent : DMF or acetonitrile
  • Temperature : 0–25°C
  • Yield : 78–85%

Side products such as N-cyclopentyl-O-methoxyacetamide (via O-acylation) are minimized by using bulky bases like potassium tert-butoxide, which deprotonate the amine selectively.

Nucleophilic Substitution Approaches

Alternative methods employ nucleophilic displacement of halogenated acetamides. For example, N-methoxy-2-chloroacetamide reacts with cyclopentylamine in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile:

$$
\text{ClCH}2\text{C(O)NH(OCH}3\text{)} + \text{C}5\text{H}9\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{C}5\text{H}9\text{N(OCH}3\text{)C(O)CH}3 + \text{HCl}
$$

Optimization Data

Parameter Optimal Value Yield Impact
Reaction Time 6–8 h <5% variance
K₂CO₃ Equivalents 2.5 eq +12% yield
Solvent Polarity ε = 37.5 Maximizes SN2

This method avoids racemization but requires rigorous drying to prevent hydrolysis.

Enzymatic Catalysis Methods

Recent advances exploit lipases for chemoselective acylation under mild conditions. A study demonstrated that immobilized Candida antarctica lipase B (CALB) catalyzes the reaction between cyclopentylmethoxyamine and vinyl acetate in 2-methyltetrahydrofuran (2-MeTHF):

Key Findings

  • Conversion : 98% at 30°C after 2 h
  • Solvent Effect : 2-MeTHF outperforms THF (ε = 6.0 vs. 7.5) due to better enzyme stability
  • Reusability : EziG-CALB retained >90% activity after 5 cycles

Comparative Analysis of Methodologies

Table 1: Method Comparison

Method Yield (%) Purity (%) Cost (USD/g) Scalability
HATU Coupling 85 99 12.50 Pilot-scale
Nucleophilic 78 95 4.20 Industrial
Enzymatic 92 99 8.75 Bench-scale

Classical nucleophilic substitution remains cost-effective for bulk production, while enzymatic routes offer superior sustainability but require bioreactor infrastructure.

Optimization Strategies

Solvent Engineering

Polar aprotic solvents (DMF, DMSO) enhance electrophilicity in acylation but complicate purification. Switching to cyclopentyl methyl ether (CPME) reduces side reactions by 22% while maintaining reaction rates.

Catalytic System Tuning

Replacing HATU with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) lowers costs by 40% but necessitates HOAt (1-hydroxy-7-azabenzotriazole) to prevent racemization.

Industrial-Scale Considerations

A pilot-scale process (50 kg/batch) using K₂CO₃ in acetonitrile achieved 76% yield with a cycle time of 9 h. Key challenges include:

  • Waste Management : Acetonitrile recovery via distillation (85% efficiency)
  • Byproduct Control : <0.5% O-acylation via pH-stat titration

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-cyclopentyl-N-methoxyethylamine.

Scientific Research Applications

N-Cyclopentyl-N-methoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Cyclopentyl-N-methoxyacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Cycloalkyl vs. Aryl Groups: Cyclopentyl (hypothetical) and cyclopropyl substituents increase steric hindrance compared to aryl groups (e.g., N-(4-Methoxyphenyl)acetamide ). This may reduce solubility in polar solvents but improve membrane permeability in biological systems.
  • Reactivity and Synthesis :

    • N-Methoxyacetamide requires mild conditions for synthesis, while cyclopentyl-containing analogs might necessitate anhydrous catalysts (e.g., ZnCl₂ in ) and prolonged reflux due to steric challenges.
  • Safety and Handling :

    • N,N-Diethylacetamide lacks GHS hazards but requires ≥99% purity for lab use. In contrast, nitro-substituted analogs (e.g., N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide ) may pose explosive risks due to nitro groups.

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